D-Arginine 1,1-Dimethylethyl Ester

Description

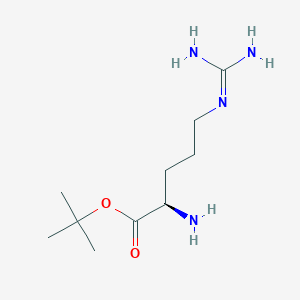

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2R)-2-amino-5-(diaminomethylideneamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N4O2/c1-10(2,3)16-8(15)7(11)5-4-6-14-9(12)13/h7H,4-6,11H2,1-3H3,(H4,12,13,14)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSGZWJOSYQSCP-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Spectroscopic and Chromatographic Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of D-Arginine 1,1-Dimethylethyl Ester, providing detailed information about the atomic arrangement and stereochemistry of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental in assigning the chemical shifts of the various nuclei within the molecule. For instance, in a deuterated methanol (B129727) (MeOD) solvent, the α-proton (CαH) of a related arginine compound appears around 3.96 ppm in the ¹H NMR spectrum. nih.gov The ¹³C NMR spectrum of an arginine derivative shows characteristic signals for the carbonyl (CO) group at approximately 176.67 ppm and the α-carbon (Cα) at 54.10 ppm. nih.gov

To further refine the structural details, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) are utilized. HSQC correlates the chemical shifts of directly bonded protons and carbons, providing unambiguous assignments. An HSQC spectrum of D-Arginine in water at pH 7.0 reveals key correlations, including the α-proton and α-carbon at approximately 3.76 and 56.95 ppm, respectively. nih.gov

Solid-State NMR (SSNMR) offers insights into the structure and dynamics of the compound in its solid form. mdpi.com This technique is particularly valuable for studying the polymorphic forms and intermolecular interactions within the crystal lattice. mdpi.com

High-Resolution Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for accurately determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide a fingerprint of the molecule. For arginine-containing peptides, a characteristic neutral loss of dimethylamine (B145610) (m/z 45.05) from asymmetrically dimethylated arginine residues can be observed. nih.gov

Precursor ion scanning is a powerful MS technique used to identify specific classes of compounds within a complex mixture. For peptides containing modified arginine, such as dimethylated arginine, precursor ion scans can be set to detect characteristic fragment ions. nih.govcapes.gov.br For example, the dimethylammonium ion (m/z 46.06) is a specific fragment for asymmetric dimethylarginine, while the dimethylcarbodiimidium ion (m/z 71.06) is indicative of both symmetric and asymmetric dimethylarginine. nih.gov

Neutral loss analysis is another valuable tool where the mass spectrometer scans for species that lose a specific neutral fragment upon collision-induced dissociation. acs.orgacs.orgnih.gov This method is effective for identifying a group of structurally related natural products based on their shared fragmentation patterns. acs.orgacs.orgnih.gov For instance, the loss of isocyanic acid (-43.0058 Da) is a characteristic fragmentation pathway for citrullinated peptides. wikipedia.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for determining its enantiomeric excess. yakhak.org Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org

Reversed-phase HPLC methods are commonly employed for the analysis of arginine and its derivatives. nih.govresearchgate.net These methods often involve derivatization of the amino acid to enhance its chromatographic properties and detection. researchgate.net

The separation of enantiomers, such as D- and L-arginine derivatives, requires the use of chiral stationary phases (CSPs). nih.gov Various types of CSPs have been developed for the enantioseparation of amino acids and their esters. mdpi.com These include polysaccharide-based CSPs (e.g., amylose (B160209) and cellulose (B213188) phenylcarbamates), macrocyclic glycopeptide-based CSPs (e.g., teicoplanin), and crown ether-based CSPs. yakhak.orgmdpi.comchromatographytoday.com The choice of CSP and mobile phase composition is critical for achieving successful enantiomeric resolution. yakhak.orgsigmaaldrich.com For example, Chiralpak IA, an amylose-based CSP, has shown excellent performance in resolving α-amino acid esters. yakhak.org

The following table provides an overview of common chiral stationary phases used for amino acid separations:

| CHIRAL STATIONARY PHASE TYPE | CHIRAL LIGAND | COMMERCIAL NAME |

| Macrocyclic glycopeptide | Teicoplanin | CHIROBIOTIC T |

| Macrocyclic glycopeptide | Teicoplanin Aglycone | CHIROBIOTIC TAG |

| Cinchona alkaloid | Quinine, quinidine (B1679956) bonded with ACHSA | CHIRALPAK ZWIX(+) and ZWIX(-) |

| Crown Ether | CROWNPAK CR-I | |

| Ligand Exchange | Phenylalanine | Astec CLC-D, CLC-L |

This table is adapted from Chromatography Today. chromatographytoday.com

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for the vibrational characterization of this compound, providing information about its functional groups and molecular structure. sci.amacs.org

The IR spectrum of L-arginine, a closely related compound, shows characteristic peaks for N-H stretching around 3379 cm⁻¹, C-H stretching at 2930 cm⁻¹, and asymmetric stretching of the carboxylate group (COO⁻) at 1678 cm⁻¹. researchgate.net The vibrational modes of arginine have been extensively studied, and these data provide a basis for the analysis of its ester derivatives. acs.orgnih.gov

The following table summarizes some of the characteristic vibrational frequencies for L-arginine:

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H stretching | 3379 |

| NH₂ stretching | 3158 |

| C-H stretching | 2930 |

| COO⁻ asymmetric stretching | 1678 |

| COO⁻ symmetric stretching | 1410 |

This data is compiled from published research on L-arginine. researchgate.net

Utility As a Chiral Building Block in Complex Organic Synthesis Research

Incorporation into the Total Synthesis of Natural Products and Bioactive Analogs

While specific examples of the total synthesis of natural products directly employing D-Arginine 1,1-dimethylethyl ester as a key chiral building block are not extensively documented in readily available literature, the principles of chiral pool synthesis strongly support its potential in this area. The inherent chirality at the α-carbon of the D-arginine core makes it an attractive precursor for constructing molecules with a defined stereochemistry. The guanidino group also offers a unique functional handle for further transformations.

The this compound moiety can be strategically employed in various asymmetric transformations. The chiral backbone can influence the stereochemical outcome of reactions at adjacent positions. For instance, the stereoselective addition of nucleophiles to the carbonyl group or transformations on the side chain can be directed by the existing stereocenter. The tert-butyl ester group, being sterically demanding, can also play a role in directing the approach of reagents, thereby influencing the stereoselectivity of a reaction. While detailed studies focusing solely on this specific ester are limited, the broader field of asymmetric synthesis using amino acid derivatives provides a strong basis for its potential applications. wikipedia.orgyork.ac.uknih.govnih.gov

Preparation of Stereodefined Non-Proteinogenic Amino Acids and Derivatives

A significant application of this compound lies in its use as a scaffold for the synthesis of other stereochemically defined non-proteinogenic amino acids. The core structure can be chemically modified to introduce different side chains while retaining the D-configuration at the α-carbon. For example, the guanidino group can be modified or replaced, and the carbon backbone can be extended or functionalized to create a diverse array of novel amino acid structures. These non-natural amino acids are valuable components in the synthesis of peptide analogs with enhanced stability or altered biological activity. The synthesis of β,β-dinaphthyl amino acids, for instance, showcases a method of directed C-H activation on a protected alanine (B10760859) core, a strategy that could be adapted to the D-arginine framework. nih.gov

| Starting Material | Target Molecule Class | Key Transformation | Reference |

| Protected Alanine | β,β-Dinaphthyl Amino Acids | Directed C-H Activation | nih.gov |

| This compound | Stereodefined Non-Proteinogenic Amino Acids | Side-chain and backbone modification | Hypothetical Application |

Synthesis of Designed Small Molecules Incorporating the D-Arginine Core Structure

The unique structural features of this compound, namely its chirality and the presence of the guanidinium (B1211019) group, make it an attractive starting point for the synthesis of designed small molecules with potential biological activity. The guanidinium group is known to participate in important biological interactions, and incorporating it into a small molecule scaffold with a defined stereochemistry can lead to compounds with high affinity and selectivity for biological targets. For example, guanidine-core small molecules have been synthesized and investigated for their antimicrobial properties. mdpi.com The D-arginine derivative can serve as a chiral precursor to introduce the guanidino functionality in a stereocontrolled manner into various molecular architectures. mit.eduresearchgate.net

| Precursor | Synthesized Molecule Type | Potential Application | References |

| Guanidine-containing precursors | Phenyl-guanidine derivatives | Antimicrobial agents | mdpi.com |

| This compound | Chiral guanidino-containing small molecules | Biologically active compounds | mit.eduresearchgate.net |

Applications in Peptide Chemistry and Peptidomimetics Research

Solid-Phase Peptide Synthesis (SPPS) Strategies Employing D-Arginine 1,1-Dimethylethyl Ester for C-Terminal Functionalization

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry where a peptide chain is assembled sequentially while one end is anchored to an insoluble polymer support. While this compound itself is typically used as a nucleophile in solution-phase synthesis, the principle of C-terminal ester functionalization is central to many SPPS strategies.

In a typical C-to-N terminal SPPS workflow, the first amino acid is anchored to the resin via its C-terminus. To generate a peptide with a C-terminal ester, such as a tert-butyl ester, specialized linkers or post-synthesis modifications are required. However, an alternative approach involves inverse solid-phase peptide synthesis (N-to-C terminal), though this is less common. More frequently, a fully protected peptide is cleaved from the resin and then functionalized at its C-terminus in solution.

The use of side-chain unprotected arginine in SPPS has been explored to improve the sustainability and atom economy of peptide synthesis. rsc.orgrsc.org Protocols using coupling agents like Oxyma Pure and tert-butyl ethyl carbodiimide (B86325) (TBEC) in green solvents have been successfully applied to synthesize complex peptides, reducing the need for cumbersome side-chain protecting groups that must be removed later. rsc.orgrsc.org The tert-butyl ester of D-arginine provides acid-labile protection of the C-terminus, which is orthogonal to the base-labile Fmoc protecting group used for the N-terminus in the most common SPPS strategy. peptide.com This orthogonality allows for selective deprotection and modification at either end of the amino acid.

Table 1: Common Linkers in Fmoc-SPPS for C-Terminal Functionalization

| Linker Name | Resin Type | Cleavage Condition | Resulting C-Terminal |

|---|---|---|---|

| Wang Resin | Polystyrene | Strong Acid (e.g., 95% TFA) | Carboxylic Acid |

| Rink Amide Resin | Polystyrene | Strong Acid (e.g., 95% TFA) | Carboxamide |

This table illustrates standard linkers; achieving a specific C-terminal ester like a 1,1-dimethylethyl ester directly from SPPS often requires custom linker design or post-cleavage solution-phase esterification.

Solution-Phase Peptide Coupling Reactions: Optimization for Yield and Stereochemical Fidelity

In solution-phase peptide synthesis, this compound acts as the amine component (nucleophile), reacting with an N-protected amino acid whose carboxyl group has been activated. The choice of coupling reagent is critical for maximizing reaction yield and, most importantly, preserving the stereochemical integrity of the chiral amino acids. americanpeptidesociety.org

The fundamental reaction involves the activation of a carboxyl group to make it susceptible to nucleophilic attack by the amino group of another amino acid or peptide. bachem.comyoutube.com Common classes of reagents used to facilitate this amide bond formation include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. americanpeptidesociety.orgbachem.com

For instance, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) activate the carboxyl group by forming a highly reactive O-acylisourea intermediate. americanpeptidesociety.org However, this intermediate is highly susceptible to side reactions and racemization. peptide.com To improve efficiency and reduce side reactions, additives are almost always used in conjunction with carbodiimides. bachem.comhighfine.com

Table 2: Key Reagents for Optimizing Solution-Phase Peptide Coupling

| Reagent Class | Examples | Role in Reaction |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Activate carboxyl group to form O-acylisourea intermediate. americanpeptidesociety.org |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Form active esters in situ with minimal side reactions. peptide.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | Highly efficient reagents that form active esters; require a base. bachem.compeptide.com |

| Additives | HOBt, HOAt, OxymaPure | Suppress racemization by converting O-acylisourea to a more stable, yet reactive, active ester. bachem.compeptide.comhighfine.com |

Optimization for yield involves using an excess of the activated acid component and the coupling reagents, driving the reaction to completion. Stereochemical fidelity is maintained by careful selection of reagents and reaction conditions, as discussed in the following section.

A primary challenge in peptide synthesis is preventing racemization—the loss of stereochemical purity at the α-carbon of the amino acid. highfine.comresearchgate.net This is particularly problematic for the activated carboxylic acid component, which can cyclize to form an oxazolone (B7731731) (azlactone). The hydrogen at the α-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of chirality. peptide.com

Strategies to Suppress Racemization:

Use of Additives: The most common strategy is the addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or its more reactive, non-explosive analogue OxymaPure. bachem.compeptide.com These additives react with the initial activated intermediate (e.g., O-acylisourea) to form an active ester. This new intermediate is more stable and less prone to oxazolone formation, yet remains sufficiently reactive to ensure efficient coupling. highfine.com

Choice of Coupling Reagent: Certain coupling reagents are inherently less likely to cause racemization. For example, 3-(Diethoxy-phosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has been shown to be highly effective in mediating amide bond formation with no detectable racemization, even in sensitive couplings between N-acylated tyrosine and arginine. researchgate.netluxembourg-bio.com Phosphonium-type reagents like BOP and PyBOP are also known for low racemization levels. peptide.com

Control of Reaction Conditions: The presence of a base, especially a tertiary amine like diisopropylethylamine (DIPEA), can accelerate racemization. highfine.com Therefore, minimizing the amount of base or using a weaker base is often beneficial. Lowering the reaction temperature can also significantly slow the rate of racemization.

Table 3: Summary of Racemization Suppression Strategies

| Strategy | Method | Mechanism of Action |

|---|---|---|

| Additives | Add HOBt, HOAt, or OxymaPure to carbodiimide reactions. | Forms a more stable active ester intermediate, preventing oxazolone formation. peptide.comhighfine.com |

| Reagent Selection | Use phosphonium (PyBOP) or phosphate-based (DEPBT) reagents. | The reaction mechanism avoids or minimizes the formation of highly reactive, racemization-prone intermediates. peptide.comresearchgate.net |

| Condition Control | Lower reaction temperature; use weaker or stoichiometric amounts of base. | Reduces the rate of proton abstraction from the oxazolone intermediate. |

| Protecting Groups | Use novel protecting groups like 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS). | The chemical nature of the protecting group can suppress side reactions, including racemization. nih.gov |

Design and Synthesis of D-Arginine Containing Peptidomimetics for Conformational and Structural Studies

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation or better bioavailability. nih.govlongdom.org The incorporation of non-natural amino acids, such as D-arginine, is a fundamental strategy in peptidomimetic design. nih.gov

Introducing a D-amino acid into a peptide sequence disrupts the typical secondary structures (like α-helices and β-sheets) formed by L-amino acids. Instead, it induces specific turns and folds, creating unique three-dimensional conformations. By using this compound in the synthesis, researchers can create peptidomimetics where the positively charged guanidinium (B1211019) group of arginine is presented in a novel spatial orientation. This allows for detailed structure-activity relationship (SAR) studies, helping to define the precise pharmacophore required for interaction with a biological target. nih.govupc.edu

Preparation of Branched and Dendrimeric Peptide Architectures for Multivalency Research

Branched and dendrimeric peptides are complex, tree-like macromolecules built from amino acid monomers. nih.govacs.org These structures are of significant interest in multivalency research, where presenting multiple copies of a ligand (like an arginine residue) can dramatically enhance binding affinity and biological activity. nih.govresearchgate.net Arginine-rich dendrimers are particularly effective as cell-penetrating peptides and for the delivery of therapeutic cargo like nucleic acids. nih.govresearchgate.net

The synthesis of these architectures often employs a core molecule, such as poly-L-lysine (PLL), which has multiple primary amine groups that serve as branching points. nih.govacs.org Peptides or individual amino acids can then be coupled to these points. This compound, after N-terminal protection, can be coupled to the lysine (B10760008) side chains of a dendrimer core. The synthesis can be performed using standard solid-phase nih.gov or solution-phase techniques.

Table 4: Components of a Typical Peptide Dendrimer

| Component | Description | Role of D-Arginine |

|---|---|---|

| Core | A central branching molecule (e.g., poly-L-lysine, PAMAM). | Not typically in the core, but the core provides the scaffold. |

| Branches | Layers of repeating units that build the dendrimer's size and generation. | Can be incorporated as part of the branched layers. |

| Surface Groups | The functional groups on the outermost layer of the dendrimer. | D-Arginine is frequently used as a surface group to provide a high density of positive charges for interacting with cell membranes or cargo. nih.govresearchgate.net |

The resulting arginine-terminated dendrimers present a high density of guanidinium groups on their surface. researchgate.net This multivalency is key to their function, enabling strong electrostatic interactions with negatively charged cell membranes and facilitating cellular uptake. nih.govresearchgate.net Research has shown that 2-branched and 4-branched arginine-rich peptide conjugates can be highly active, sometimes matching the activity of their linear counterparts. nih.gov

Biochemical and Mechanistic Investigations of D Arginine and Its Ester Derivatives

Studies on D-Amino Acid Metabolism and Enzymatic Pathways involving D-Arginine

D-amino acids, once considered rare in nature, are now recognized for their presence and physiological roles in various organisms, including mammals. nih.gov D-Arginine, the D-isomer of the common amino acid L-arginine, is involved in several metabolic and signaling pathways. targetmol.comnih.govyoutube.com While L-arginine is a well-known substrate for protein synthesis and the production of nitric oxide, creatine, and urea, the metabolic fate of D-arginine is distinct and involves specific enzymatic pathways. nih.govyoutube.com In humans, there are no known enzymatic pathways for D-amino acids, suggesting that D-arginine may act as a scavenger of toxic carbonyl compounds. google.com

Mechanistic Characterization of D-Arginine Dehydrogenase (PaDADH) and Coupled Enzyme Systems

A key enzyme in D-arginine metabolism in some organisms is D-arginine dehydrogenase (PaDADH) from Pseudomonas aeruginosa. gsu.edunih.gov This flavin-dependent oxidoreductase is part of a two-enzyme system that converts D-arginine to L-arginine, allowing the bacterium to utilize D-arginine as a nutrient source. gsu.edu PaDADH catalyzes the oxidation of D-arginine to iminoarginine, which then non-enzymatically hydrolyzes to α-ketoarginine and ammonia. gsu.edu The second enzyme in this system, L-arginine dehydrogenase (PaLADH), then catalyzes the reductive amination of α-ketoarginine to L-arginine using NAD(P)H. gsu.edu

Mechanistic studies have revealed that PaDADH is a true dehydrogenase, showing no reactivity towards molecular oxygen. nih.gov The catalytic mechanism involves an asynchronous cleavage of the Cα-H and N-H bonds via a hydride transfer mechanism. nih.gov The enzyme follows a Ping-Pong Bi-Bi kinetic mechanism. nih.gov Structural and computational studies have highlighted the importance of a flexible loop (L1) in the active site for substrate binding and the enzyme's broad substrate specificity, particularly towards cationic and hydrophobic D-amino acids. nih.gov

Exploration of Protein Arginine Methylation Mechanisms and Recognition by Tudor Domains

Protein arginine methylation is a crucial post-translational modification that regulates numerous cellular processes, including signal transduction, RNA processing, and protein localization. This modification is carried out by protein arginine methyltransferases (PRMTs), which catalyze the transfer of methyl groups from S-adenosylmethionine to the guanidinium (B1211019) group of arginine residues. The resulting methylated arginines, including asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA), are specifically recognized by "reader" proteins containing Tudor domains. nih.govmdpi.com

Role of Dimethylated Arginine Derivatives in Modulating Protein-Protein Interactions

The recognition of dimethylated arginine derivatives by Tudor domains is a key mechanism for mediating protein-protein interactions. nih.govnih.gov Tudor domains possess an aromatic "cage" that binds the dimethylarginine moiety through cation-π interactions. mdpi.comnih.gov This interaction is highly specific and contributes to the assembly of large protein complexes. For example, the Tudor domains of Survival of Motor Neuron (SMN) and splicing factor 30 kDa (SPF30) proteins bind to dimethylated arginine residues in arginine-glycine-rich motifs of other proteins, which is essential for the proper assembly of spliceosomal small nuclear ribonucleoproteins (snRNPs). nih.govnih.govresearchgate.net The binding affinity can be enhanced by the presence of multiple methylation marks within a peptide ligand, a phenomenon known as external cooperativity. nih.govresearchgate.net

Investigation of Molecular Interactions with Biomolecules: Proteins, Nucleic Acids, and Lipids

The guanidinium group of arginine and its derivatives plays a fundamental role in molecular interactions with a variety of biomolecules, including proteins, nucleic acids, and lipids. nih.govnih.gov The planar, positively charged nature of the guanidinium group allows for multiple hydrogen bonding and electrostatic interactions. nih.govresearchgate.net

Analysis of Guanidinium Group Multivalency in RNA Recognition and Condensate Formation

The multivalency of the guanidinium group is particularly important for RNA recognition. nih.govresearchgate.netntu.edu.tw Arginine-rich motifs are common in RNA-binding proteins, where they mediate specific interactions with the phosphate (B84403) backbone and nucleobases of RNA. nih.govresearchgate.net The ability of the guanidinium group to form bidentate hydrogen bonds with the phosphate groups and to engage in cation-π stacking interactions with the nucleobases contributes to the high affinity and specificity of these interactions. researchgate.net These multivalent interactions are also critical for the formation of biomolecular condensates, such as stress granules and P-bodies, which are membrane-less organelles involved in RNA metabolism.

Elucidation of Enzyme Active Site Specificity and Substrate Promiscuity

Enzymes are highly specific catalysts, a property largely determined by the precise three-dimensional structure of their active sites. wikipedia.orglongdom.org The active site is a small region of the enzyme that binds the substrate and contains the catalytic residues responsible for the chemical transformation. wikipedia.org

The specificity of enzymes that act on arginine and its derivatives is a subject of ongoing research. For instance, arginase is highly specific for L-arginine and does not act on D-arginine. nih.gov This stereospecificity is dictated by the arrangement of amino acid residues in the active site that form specific hydrogen bonds and electrostatic interactions with the α-amino and α-carboxylate groups of the L-arginine substrate. nih.gov

Advanced Research Applications of D Arginine 1,1 Dimethylethyl Ester Derivatives

Development of Chemical Probes for Cellular and Subcellular Studies

The inherent stability of D-amino acid derivatives makes them ideal candidates for the construction of chemical probes designed for prolonged studies within the cellular environment. nih.gov Researchers have successfully synthesized deuterium-labeled 3-hydroxy-L-arginine, a related arginine derivative, to serve as a tool for elucidating biosynthetic pathways. researchgate.net These isotope-labeled compounds are crucial for tracking the formation of complex natural products, such as in the biosynthesis of muraymycin nucleoside antibiotics. researchgate.net The synthesis of such labeled derivatives, while challenging due to the densely functionalized nature of the molecule, provides indispensable reference compounds for in-depth studies of arginine-hydroxylating enzymes. researchgate.net

Furthermore, D-arginine derivatives have been functionalized to create probes for specific biological processes. For example, a D-arginine-based peptide has been incorporated into a molecular construct designed to be activated by hydrogen peroxide, a key reactive oxygen species in cellular signaling and stress. mdpi.com This probe utilizes a phenylboronic acid linker that is cleaved in the presence of H₂O₂, demonstrating the potential for creating environment-sensitive chemical tools. mdpi.com

Use as a Scaffold for Supramolecular Assembly and Functional Material Design

The unique chemical structure of arginine, with its guanidinium (B1211019) group, makes its derivatives excellent building blocks for supramolecular assembly. The 1,1-dimethylethyl ester group in D-arginine 1,1-dimethylethyl ester can be strategically modified to drive the formation of well-defined nanostructures. These self-assembled materials are of great interest for applications in drug delivery and material science. nih.govmdpi.com

Researchers have demonstrated that by replacing the common 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group with a dibenzocyclooctyne (DBCO) group, a library of functional D-arginine derivatives can be created. nih.gov These DBCO-modified derivatives can then react with various cross-linkers via click chemistry to form stable supramolecular nanovehicles. nih.gov This approach allows for the construction of materials with tailored properties for specific applications, such as the co-delivery of antigens and adjuvants in immunotherapy. nih.gov

The resulting self-assembled nanostructures can exhibit interesting properties and have potential applications as soft materials. mdpi.com The ability to control the assembly through chemical modification of the D-arginine ester derivative opens up possibilities for designing novel functional materials with specific architectures and responsiveness to stimuli like pH and temperature. mdpi.com

Investigation of Cellular Uptake Mechanisms of Arginine-Rich Peptides

Arginine-rich peptides are well-known for their ability to cross cell membranes, a property that has made them valuable as cell-penetrating peptides (CPPs) for delivering various cargo into cells. nih.govnih.gov However, the precise mechanism of their entry has been a subject of debate, with evidence supporting both endocytic and non-endocytic pathways. nih.gov

Studies using octa-arginine (R8), a representative arginine-rich peptide, have shown that its uptake by HeLa cells is significantly inhibited by macropinocytosis inhibitors, suggesting a role for this specific endocytic pathway. nih.gov Treatment of cells with R8 was also observed to induce significant rearrangement of the actin cytoskeleton, further supporting the involvement of macropinocytosis. nih.gov The efficiency of uptake and the contribution of macropinocytosis were also found to be dependent on the length of the oligoarginine chain. nih.gov

Conversely, other studies have presented evidence that the cellular entry of arginine-rich peptides like the TAT peptide can be independent of endocytosis. nih.gov These studies have shown that uptake can occur even when endocytic pathways are blocked and that the kinetics of uptake can be very rapid, occurring within minutes. nih.gov It is clear that a minimal number of arginine residues is crucial for this direct transduction to occur. nih.gov The use of D-arginine derivatives in these studies helps to dissect the uptake mechanisms without the complication of enzymatic degradation of the peptide probe. google.com

Emerging Research Perspectives and Methodological Advancements

Integration of D-Arginine Ester Chemistry with Computational Modeling and Molecular Dynamics Simulations

Computational chemistry provides powerful tools to predict and analyze the behavior of molecules, offering insights that can guide experimental work. For derivatives like D-arginine esters, molecular dynamics (MD) simulations and quantum mechanical methods such as Density Functional Theory (DFT) are instrumental in understanding their structural and energetic properties.

Detailed research in adjacent areas, such as the study of D-arginine analogs and poly-L-arginine, establishes a clear framework for the computational analysis of D-Arginine 1,1-dimethylethyl ester. MD simulations can be employed to explore the conformational landscape of the molecule, revealing how the bulky 1,1-dimethylethyl ester group influences its flexibility and interactions with its environment. Atomistic MD simulations in explicit solvent can elucidate binding processes to biological targets. nih.gov For instance, studies on D-arginine analogs binding to Neuropilin-1 (NRP1), a key target in angiogenesis, have successfully used MD simulations over 100 nanoseconds to inspect binding potency and calculate binding affinities. nih.gov Such an approach could be used to model the interaction of this compound with target proteins, predicting binding modes and free energies. nih.gov

The parameters for these simulations are derived from established force fields, which are collections of equations and associated constants designed to approximate the potential energy of a molecular system.

MD simulations on related poly-L-arginine molecules have yielded precise physicochemical data, demonstrating the power of these computational methods. uj.edu.pl These simulations can determine key structural parameters that would be analogous for D-arginine derivatives.

By integrating these computational approaches, researchers can build predictive models for this compound. This allows for the in silico screening of its interactions, stability, and dynamic behavior before undertaking more resource-intensive laboratory experiments, merging computational design with chemical synthesis. creative-peptides.com

Novel Derivatization Strategies for Enhanced Analytical and Research Utility

The chemical modification, or derivatization, of amino acids is a cornerstone of analytical chemistry and drug discovery. For D-arginine, esterification is a key strategy to modify its physicochemical properties. The synthesis of arginine esters, such as ethyl or isobutyl esters, is often achieved through methods like the Schotten-Baumann reaction, which involves the condensation of an acid chloride with the esterified amino acid. sapub.org

Derivatization serves several purposes. A primary goal is to enhance detectability in analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). For example, converting arginine to its isobutyl ester derivative has been shown to enhance ionization efficiencies in MS compared to the n-butyl ester derivative, leading to better sensitivity. nih.gov This principle is directly applicable to this compound, where the ester group is intended to modify properties. Another strategy involves reacting a compound of interest with an arginine derivative to create a new, more easily detectable molecule. For instance, malondialdehyde, a marker of oxidative stress, can be reacted with α-N-benzoyl-L-arginine ethyl ester to form a hydrophobic product that is readily quantifiable by reversed-phase HPLC. nih.gov

Furthermore, derivatization can be used to tune the biological or physical properties of the molecule. Attaching long carbon chains to arginine to create lipophilic esters can dramatically increase its hydrophobicity, as measured by the log P value. acs.org This modification can be crucial for applications requiring interaction with lipid membranes. acs.org The synthesis of deuterium-labeled arginine derivatives represents another important utility, providing essential tools for elucidating biosynthetic pathways and metabolic fates. researchgate.net

These examples underscore the versatility of derivatization. For this compound, further modifications could be envisioned to attach fluorescent probes, cross-linking agents, or other functionalities, thereby creating bespoke molecules for specific research questions.

Future Directions in this compound Chemistry for Interdisciplinary Research

The unique characteristics of this compound—its D-amino acid core and its bulky, hydrophobic ester group—position it as a valuable compound for future interdisciplinary research.

One promising area is in the development of novel biomaterials and drug delivery systems. Arginine-based polymers have been developed as biodegradable and low-cytotoxicity carriers for gene therapy. nih.gov These cationic polymers can form stable complexes with plasmid DNA. nih.gov The introduction of a D-amino acid ester into such a polymer backbone could enhance its resistance to enzymatic degradation by proteases, potentially prolonging its circulation time and efficacy. The 1,1-dimethylethyl ester group could further modulate the polymer's hydrophobicity and drug-loading capacity.

In the field of peptide and protein engineering, the incorporation of non-canonical amino acids is a powerful strategy to create therapeutics with improved properties. stanford.edufrontiersin.org The use of D-amino acids can confer stability against proteolysis. This compound could be explored as a building block in synthetic peptides. Its distinct stereochemistry and steric bulk could be used to enforce specific secondary structures or to probe the active sites of enzymes. frontiersin.org Advances in automated peptide synthesizers and computational design are making the integration of such modified amino acids increasingly feasible. creative-peptides.com

Furthermore, the distinct biological fate of D-amino acids opens up unique research avenues. Studies have shown that orally administered D-arginine can be enriched in the brain and milk of mice to a greater extent than its natural L-isomer, suggesting it may utilize different transport mechanisms. nih.gov Investigating the distribution and metabolic pathway of this compound could provide insights into D-amino acid transport and metabolism, potentially leading to novel strategies for targeted nutrient or drug delivery. nih.gov The development of advanced gene-editing and synthetic biology tools will further accelerate the exploration of how such molecules can be integrated into biological systems for therapeutic or industrial purposes. numberanalytics.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.